Samarium(3+);tribromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

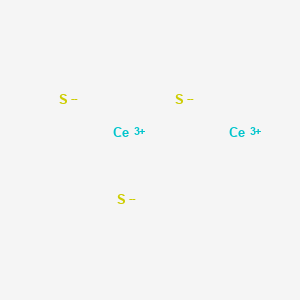

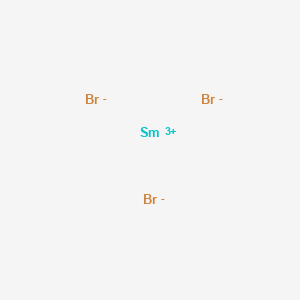

Samarium(III) bromide, also known as SmBr3, is the main bromide of samarium . It is a crystalline compound of one samarium and three bromine atoms .

Synthesis Analysis

The hydrate of Samarium(III) bromide is prepared by dissolving samarium (III) oxide or samarium carbonate in hydrobromic acid . The anhydrous salt is prepared by the reaction of the elements . Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction . It has a crucial impact on numerous C-C and C-X (X = hetero atom) bond-forming transformations .Molecular Structure Analysis

The molecular structure of samarium dibromide has been studied by electron diffraction. The molecule has C2v symmetry; the internuclear distance Rg(Sm–Br) = 274.5(5) pm; αg =131(6)° . The molecular formula of Samarium(III) bromide is SmBr3, and its molecular weight is 390.07 .Chemical Reactions Analysis

Samarium metal has a crucial impact on numerous C-C and C-X (X = hetero atom) bond-forming transformations . It has been established as an exceptional chemo-selective and stereoselective reagent . The reactivity of the samarium catalyst/reagent is remarkably enhanced in the presence of various additives, ligands, and solvents through effective coordination and an increase in reduction potential .Physical And Chemical Properties Analysis

Samarium is a rare earth metal with a pronounced silver lustre. It oxidizes in air and ignites spontaneously at 150 degrees centigrade . The specific physical and chemical properties of Samarium(III) bromide are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Preparation of Luminescent Samarium(III) Complexes

Samarium(III) complexes have been synthesized for their luminescent properties . These complexes are based on 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands . The complexes display characteristic luminescence peaks of samarium(III) ion at 566, 600, and 647 nm . These properties might be useful in electronic devices, bio-assays, and liquid lasers .

Use in Optoelectronic Devices

Samarium(III) complexes have been studied for their potential use in optoelectronic devices . These complexes exhibit thermal stability up to 240°C, making them suitable for use in display devices . They also exhibit a hyperintense peak at around 648 nm (4G5/2 → 6H9/2), which is associated with the characteristic orange-red emission .

Anticancer Activity

Samarium complexes have been researched for their biological efficacy and potency against various cancer cell lines . These complexes interact with DNA, which could potentially be used for anticancer activity .

Safety and Hazards

Zukünftige Richtungen

Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction . Its role in numerous C-C and C-X (X = hetero atom) bond-forming transformations has been established . This makes it an exceptional chemo-selective and stereoselective reagent . The reactivity of the samarium catalyst/reagent is remarkably enhanced in the presence of various additives, ligands, and solvents through effective coordination and an increase in reduction potential . This suggests that Samarium(III) bromide could have potential future applications in various chemical reactions and processes.

Wirkmechanismus

Target of Action

Samarium(3+);tribromide is a crystalline compound of one samarium and three bromine atoms It’s worth noting that samarium (153sm) lexidronam, a chelated complex of samarium isotope, concentrates in areas with high bone turnover such as sites of metastases .

Mode of Action

Samarium sm 153 lexidronam targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor . The drug goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites resulting in relief of pain .

Biochemical Pathways

It’s known that samarium sm 153 lexidronam affects the bone remodeling process, which involves the resorption of bone by osteoclasts and the formation of bone by osteoblasts .

Result of Action

Samarium sm 153 lexidronam is known to provide relief from bone pain associated with osteoblastic metastatic bone lesions .

Eigenschaften

IUPAC Name |

samarium(3+);tribromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Sm/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKYUJFKBKOPJT-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Sm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13759-87-0 |

Source

|

| Record name | Samarium bromide (SmBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)